2-Furancarboxaldehyde,5-acetyl-,2-oxime
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Overview
Description
2-Furancarboxaldehyde,5-acetyl-,2-oxime is an organic compound with the molecular formula C7H7NO3. It is a derivative of furfural, which is a furan-based aldehyde.
Preparation Methods
The synthesis of 2-Furancarboxaldehyde,5-acetyl-,2-oxime typically involves the reaction of 2-Furancarboxaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-5°C to ensure the formation of the oxime derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Furancarboxaldehyde,5-acetyl-,2-oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Furancarboxaldehyde,5-acetyl-,2-oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde,5-acetyl-,2-oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring structure allows for interactions with various enzymes and receptors, modulating their functions .
Comparison with Similar Compounds
2-Furancarboxaldehyde,5-acetyl-,2-oxime can be compared with other similar compounds such as:
2-Furancarboxaldehyde:
2,5-Furandicarboxaldehyde: This compound has two aldehyde groups and is used in the synthesis of polymers and other materials.
The uniqueness of this compound lies in its oxime functional group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H7NO3 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
1-[5-[(E)-hydroxyiminomethyl]furan-2-yl]ethanone |
InChI |
InChI=1S/C7H7NO3/c1-5(9)7-3-2-6(11-7)4-8-10/h2-4,10H,1H3/b8-4+ |
InChI Key |
LTYSXZDWRATAIX-XBXARRHUSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(O1)/C=N/O |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C=NO |
Origin of Product |
United States |
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